molecular formula C22H17Br2N3O3 B11535446 N-(3-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

N-(3-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

Cat. No.: B11535446
M. Wt: 531.2 g/mol
InChI Key: XJUKZBLNHUXRFV-BRJLIKDPSA-N
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Description

N-(3-{N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 3-(hydrazinecarbonyl)phenyl-4-methylbenzamide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-{N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-{N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is unique due to its specific structure, which includes the 3,5-dibromo-2-hydroxyphenyl group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17Br2N3O3

Molecular Weight

531.2 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C22H17Br2N3O3/c1-13-5-7-14(8-6-13)21(29)26-18-4-2-3-15(10-18)22(30)27-25-12-16-9-17(23)11-19(24)20(16)28/h2-12,28H,1H3,(H,26,29)(H,27,30)/b25-12+

InChI Key

XJUKZBLNHUXRFV-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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